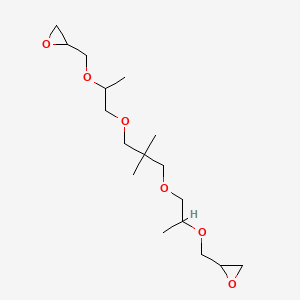
2,2'-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) is a chemical compound with the molecular formula C₁₇H₃₂O₆ and a molecular weight of 332.43 g/mol . This compound is characterized by its unique structure, which includes two oxirane (epoxide) rings and a central tetraoxatridecane chain with multiple methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
准备方法
The synthesis of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,7,11-tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the desired epoxide rings .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles like amines or thiols open the epoxide rings to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., Lewis acids), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for studying epoxide hydrolases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of epoxy resins, adhesives, and coatings due to its ability to form cross-linked polymer networks.
作用机制
The mechanism of action of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This leads to the opening of the epoxide rings and the formation of new bonds with the nucleophiles. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar compounds to 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) include other epoxide-containing molecules such as:
1,2-Epoxy-3-phenoxypropane: Known for its use in epoxy resins and as a stabilizer in plastics.
Epichlorohydrin: Widely used in the production of epoxy resins and as a precursor for various chemical syntheses.
1,2,3,4-Diepoxybutane: Utilized in the synthesis of polymers and as a cross-linking agent.
The uniqueness of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) lies in its specific structure, which provides distinct reactivity and stability compared to other epoxides. Its multiple methyl groups and tetraoxatridecane chain contribute to its unique chemical properties and applications.
属性
CAS 编号 |
87257-05-4 |
|---|---|
分子式 |
C17H32O6 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[1-[2,2-dimethyl-3-[2-(oxiran-2-ylmethoxy)propoxy]propoxy]propan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C17H32O6/c1-13(20-7-15-9-22-15)5-18-11-17(3,4)12-19-6-14(2)21-8-16-10-23-16/h13-16H,5-12H2,1-4H3 |
InChI 键 |
DTHWATKGOMIOBU-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC(C)(C)COCC(C)OCC1CO1)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


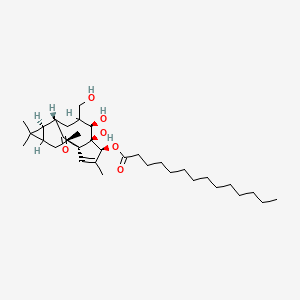
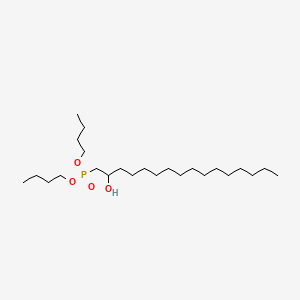
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
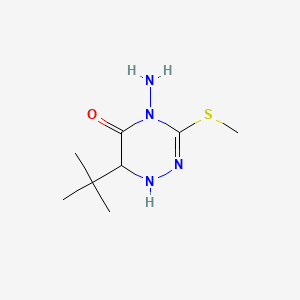
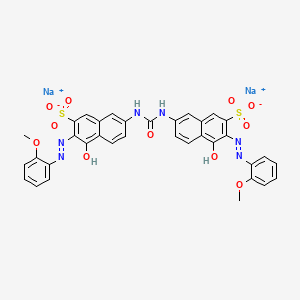
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
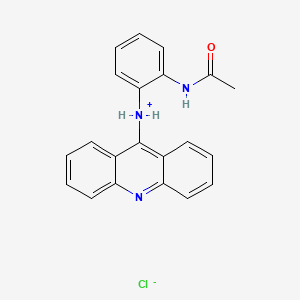
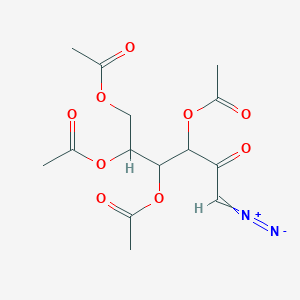
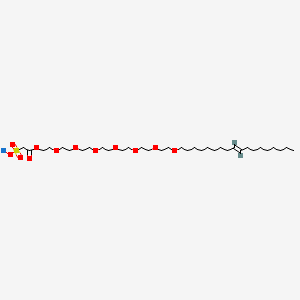
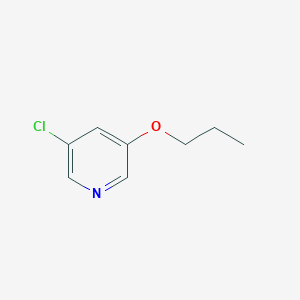

![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
